molecular formula C14H12ClNO3S B2974804 [2-(4-Chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate CAS No. 876536-04-8

[2-(4-Chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate

Cat. No. B2974804
CAS RN: 876536-04-8
M. Wt: 309.76
InChI Key: UYHKKZJWXGTSRP-UHFFFAOYSA-N
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Description

[2-(4-Chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the thiophene family and is commonly referred to as COT. COT has been studied extensively for its unique properties and its potential use in various research applications.

Scientific Research Applications

Synthesis and Chemical Reactions

  • A key application is in the synthesis of novel heterocyclic compounds, such as those explored in the study of the reactions with methyl 3-hydroxythiophene-2-carboxylate, leading to the formation of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, indicating potential for creating diverse chemical structures for further study or application (Corral & Lissavetzky, 1984).

Photophysical Properties

  • The compound’s structure lends itself to studies exploring its photophysical properties, as seen in the photochemistry of related thiophene compounds, which could influence the development of photoresponsive materials (Anklam, Lau, & Margaretha, 1985).

Application in Dyeing and Fabrics

  • It serves as a precursor for synthesizing disperse dyes with thiophene moiety, showing excellent dyeing performance on polyester fabrics. This application is crucial for textile industries seeking novel dyes with strong fastness properties, although the photostability may be a consideration (Iyun et al., 2015).

Energy and Environmental Applications

  • Its derivatives have been examined for their activities in dye-sensitized solar cells, suggesting potential roles in the development of renewable energy technologies. The efficiency of solar power conversion demonstrates the promise of carboxylated derivatives in photovoltaic applications (Tamiaki et al., 2018).

Material Science

  • In material science, the compound and its related derivatives find application in the synthesis of conductive polymers and as components in the design of molecular wires, showcasing its utility in developing advanced materials for electronics and optoelectronics (Chen & Tsai, 1993; Wang et al., 2006).

properties

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-9-6-7-20-13(9)14(18)19-8-12(17)16-11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHKKZJWXGTSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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